N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-5-14(13-18(17)26-2)19(22)20-15-6-8-16(9-7-15)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXYRHVVPNUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,1-dioxothiazinan-2-yl)aniline under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Structural Analogues in Gastrointestinal Therapeutics
- Itopride (N-[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide): Structure: Shares the 3,4-dimethoxybenzamide group but incorporates a dimethylaminoethoxy-substituted phenylmethyl chain. Activity: Acts as a dopamine D2 receptor antagonist and acetylcholinesterase enhancer, improving gastrointestinal motility . Therapeutic Use: Marketed in combination with proton pump inhibitors for gastroesophageal reflux disease.
Antiviral Benzamide Derivatives
- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide: Structure: Features a 4-chlorophenyl group with an allylcarbamoyl substituent. Comparison: Unlike the target compound’s thiazinan-dioxide group, this analog’s chloro-allylcarbamoyl moiety enhances protease inhibition.
Hormone Receptor Modulators
- ADX61623 (N-(4-(2-Cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide): Structure: Contains a 2-cyanopropane-2-ylphenyl substituent. Activity: Allosteric antagonist of follicle-stimulating hormone (FSH) receptor, modulating cAMP, progesterone, and estradiol production in follicular cells . Pharmacological Profile: Biphasic effects (inhibition at low concentrations, estradiol enhancement at high concentrations) highlight substituent-dependent receptor interactions.
Carbonic Anhydrase Inhibitors
- N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (Compound 17) :
- Structure : Combines 3,4-dimethoxybenzamide with a sulfamoylphenyl-thiourea group.
- Activity : Exhibited carbonic anhydrase (CA) inhibition, though specific IC50 values are unreported in the evidence. Synthesized in 74% yield .
- Comparison : The thiazinan-dioxide group in the target compound may offer distinct steric or electronic effects compared to sulfamoyl substituents.
Structural and Functional Data Table
Key Findings and Implications
- Substituent-Driven Activity : The 3,4-dimethoxybenzamide core serves as a versatile scaffold, with substituents dictating target specificity. For example:
- Electron-withdrawing groups (e.g., chloro in antiviral analogs) enhance protease inhibition.
- Bulky substituents (e.g., thiazinan-dioxide) may influence bioavailability or receptor binding kinetics.
- Synthetic Feasibility : Yields for analogs range from 49% to 89%, indicating robust synthetic routes for benzamide derivatives .
- Therapeutic Potential: The target compound’s thiazinan-dioxide group—a sulfone-containing heterocycle—may confer metabolic stability or novel receptor interactions compared to other derivatives.
Biological Activity
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 320.36 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory markers in vitro and in vivo.
- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to free radical scavenging activities.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Activity Assessed | Key Findings |
|---|---|---|
| Study 1 | Cytotoxicity | Demonstrated significant cytotoxicity against human cancer cell lines with IC values in the low micromolar range. |
| Study 2 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
| Study 3 | Antioxidant | Exhibited strong DPPH radical scavenging activity compared to standard antioxidants. |
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. The compound was particularly effective against breast cancer cells, leading to a reduction in cell viability by over 70% at a concentration of 10 µM.
Case Study 2: Anti-inflammatory Response
Another investigation assessed the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant decrease in paw swelling and joint damage compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of 3,4-dimethoxybenzoic acid derivatives (e.g., acid chlorides) with 4-(1,1-dioxothiazinan-2-yl)aniline intermediates. Key conditions include:
- Solvents : DMF or THF for amide bond formation.
- Catalysts : EDCI/HOBt or DMAP to enhance coupling efficiency.
- Temperature : 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Characterization via -/-NMR confirms the amide bond and aromatic substitution patterns .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and sulfone groups (δ 50–55 ppm for thiazinane-SO) .
- IR Spectroscopy : Bands at 1650–1680 cm (amide C=O) and 1150–1300 cm (sulfonyl S=O) .
- X-ray Crystallography : SHELXL refinement resolves bond lengths/angles, particularly the planar amide linkage and thiazinane ring puckering .
Q. What in vitro biological assays are recommended for initial bioactivity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC determination.
- Anti-inflammatory Screening : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages.
- Antimicrobial Testing : Broth microdilution for MIC values against S. aureus or E. coli .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in amide coupling steps?
- Methodological Answer :
- Parameter Screening : Use a Design of Experiments (DoE) approach to test solvent polarity (e.g., DMF vs. dichloromethane), temperature (40–100°C), and catalyst ratios.
- Alternative Coupling Agents : Replace EDCI with TBTU or HATU for sterically hindered intermediates.
- Real-Time Monitoring : Employ in situ FTIR or HPLC to track reaction progress and identify byproducts .
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare docking results (e.g., AutoDock Vina) with experimental IC values to refine force field parameters.
- Site-Directed Mutagenesis : Validate predicted protein binding sites (e.g., kinase ATP pockets) using recombinant enzymes.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics for unresolved targets .
Q. How can regioselectivity be controlled during derivatization of the benzamide moiety?
- Methodological Answer :
- Directing Groups : Introduce nitro or methoxy substituents to guide electrophilic substitution (e.g., bromination at para positions).
- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd(PPh), NaCO) for selective C–H functionalization.
- Analytical Validation : NOESY NMR or X-ray diffraction confirms regioselectivity in final products .
Data Contradiction Analysis
Q. How should researchers address discrepancies between X-ray crystallography and DFT-optimized structures?
- Methodological Answer :
- Torsional Angle Analysis : Compare experimental (SHELXL-refined) and computational (B3LYP/6-31G*) dihedral angles for the thiazinane ring.
- Electron Density Maps : Identify intramolecular hydrogen bonds (e.g., amide N–H⋯O=S) that DFT may underestimate.
- Thermal Motion Artifacts : Use anisotropic displacement parameters to distinguish dynamic disorder from static structural deviations .
Mechanistic Studies
Q. What experimental approaches elucidate the compound’s dual agonist/antagonist behavior in receptor modulation?
- Methodological Answer :
- cAMP Assays : Measure dose-dependent cAMP production (e.g., in CHO cells expressing FSHR) to identify biphasic responses.
- BRET/FRET : Monitor real-time conformational changes in G-protein-coupled receptors (GPCRs).
- In Vivo Models : Correlate estradiol/progesterone levels in rodent ovarian tissue with oral dosing regimens .
Structural Analog Design
Q. What functional group modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric Replacement : Substitute methoxy groups with trifluoromethoxy or methylsulfonyl to reduce CYP450-mediated oxidation.
- Deuterium Labeling : Replace labile C–H bonds (e.g., benzamide ortho positions) with deuterium to prolong half-life.
- Prodrug Strategies : Introduce ester moieties for improved bioavailability, with hydrolysis studies in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
